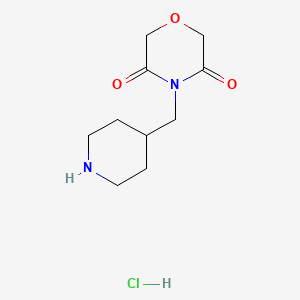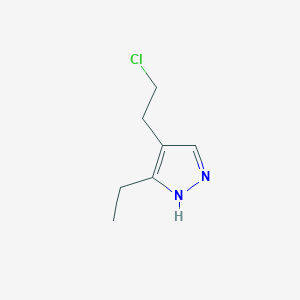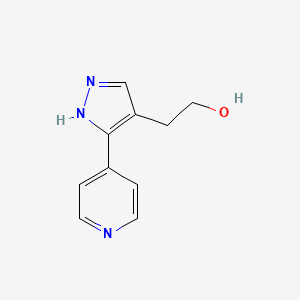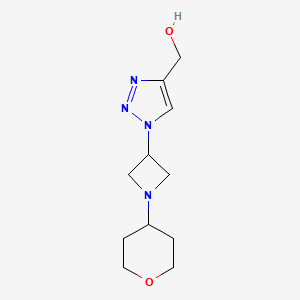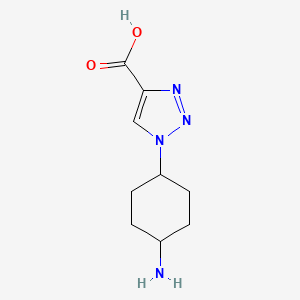
1-(4-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid
Vue d'ensemble
Description
1-(4-Aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid (ACHTCA) is a heterocyclic organic compound that has been studied as a potential therapeutic agent for a variety of diseases. ACHTCA is a member of the 1,2,3-triazole family, and is composed of an aminocyclohexyl group and a carboxylic acid group. ACHTCA is a novel compound that has been studied for its potential to be used as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Applications De Recherche Scientifique
1-(4-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid has been studied for its potential to be used as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders. In particular, 1-(4-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid has been studied for its potential to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. In addition, 1-(4-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid has been studied for its potential to act as an anti-cancer agent by inhibiting the growth of cancer cells. 1-(4-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid has also been studied for its potential to act as an antioxidant, which may help protect cells from damage caused by free radicals.
Mécanisme D'action
The mechanism of action of 1-(4-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid is not fully understood. However, it is believed that 1-(4-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid may act as an inhibitor of certain enzymes, including cyclooxygenase-2 (COX-2). 1-(4-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid is thought to bind to the active site of the enzyme, preventing it from catalyzing its reaction. In addition, 1-(4-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid is believed to act as an anti-cancer agent by inhibiting the growth of cancer cells. This is thought to be due to its ability to interfere with the activity of certain enzymes involved in cell growth and division.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-(4-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid have been studied in animal models and in vitro studies. In animal models, 1-(4-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid has been found to reduce inflammation and pain, and to inhibit the growth of cancer cells. In vitro studies have shown that 1-(4-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid can inhibit the activity of certain enzymes involved in cell growth and division. In addition, 1-(4-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid has been found to act as an antioxidant, which may help protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(4-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid in laboratory experiments include its low cost and availability, its stability, and its ability to be used in a wide range of experiments. The main limitation of 1-(4-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid is that its mechanism of action is not fully understood, making it difficult to predict its effects in different experiments.
Orientations Futures
The potential applications of 1-(4-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid are still being explored, and there are many potential future directions for research. These include further studies on its potential to act as an inhibitor of certain enzymes, its potential to act as an anti-cancer agent, and its potential to act as an antioxidant. Additionally, further research is needed to explore the potential of 1-(4-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid to be used in the treatment of other diseases, such as neurological disorders. Finally, further research is needed to improve the understanding of the mechanism of action of 1-(4-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid.
Propriétés
IUPAC Name |
1-(4-aminocyclohexyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c10-6-1-3-7(4-2-6)13-5-8(9(14)15)11-12-13/h5-7H,1-4,10H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUYCEXUGPQOGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyridin-3-yl)methanamine dihydrochloride](/img/structure/B1492663.png)
